molecular formula C11H16BrNO B13918969 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one

1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one

Cat. No.: B13918969
M. Wt: 258.15 g/mol
InChI Key: FKELFNAVZPIGPY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one is a complex organic compound featuring a bromine atom, a prop-2-enyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the bromine atom and the prop-2-enyl group. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

Comparison with Similar Compounds

1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one

InChI

InChI=1S/C11H16BrNO/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14/h3,6,9,11,13H,1,4-5,7H2,2H3

InChI Key

FKELFNAVZPIGPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C(=CCC(N1)CC=C)Br

Origin of Product

United States

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